3-Amino-1-(1-naphthyl)propan-1-ol

Description

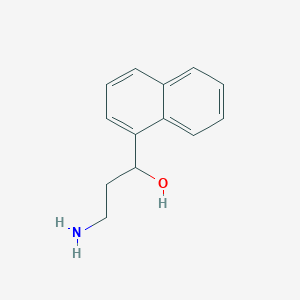

3-Amino-1-(1-naphthyl)propan-1-ol is a chiral amino alcohol characterized by a naphthalene moiety attached to a propanol backbone with an amino group at the third carbon. Its molecular formula is C₁₃H₁₅NO, and it features a primary alcohol (-OH) and a primary amine (-NH₂) functional group. The compound’s stereochemistry and aromatic naphthyl group contribute to its unique physicochemical properties, including solubility, boiling point, and reactivity.

Synthesis: The compound can be synthesized via Grignard reactions, as demonstrated in the preparation of structurally related alcohols like 1-(1-naphthyl)propan-1-ol (yield: 82%, bp: 139–142°C at 2–25 mm Hg) . Substitution reactions involving naphthylamine derivatives and activated alcohols (e.g., mesylates or tosylates) are also viable pathways, as seen in cinacalcet synthesis .

Applications: Amino alcohols with naphthyl groups are intermediates in pharmaceuticals (e.g., cinacalcet, a calcium receptor modulator) and agrochemicals. Their chiral centers make them valuable in asymmetric catalysis .

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

3-amino-1-naphthalen-1-ylpropan-1-ol |

InChI |

InChI=1S/C13H15NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9,14H2 |

InChI Key |

YZNUBSLKCGQZOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Substituents |

|---|---|---|---|

| 3-Amino-1-(1-naphthyl)propan-1-ol | C₁₃H₁₅NO | -OH, -NH₂ | 1-Naphthyl |

| 1-(1-Naphthyl)propan-1-ol | C₁₃H₁₂O | -OH | 1-Naphthyl (no amino group) |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | -OH, -NHCH₃ | Thiophene-2-yl |

| 3-Amino-5,7-dimethyladamantan-1-ol | C₁₂H₂₁NO | -OH, -NH₂ | Adamantane backbone |

Key Observations :

- 1-(1-Naphthyl)propan-1-ol: Lacks the amino group, reducing polarity and basicity compared to the target compound. Boiling point (139–142°C) is lower due to the absence of hydrogen bonding from -NH₂ .

- Thiophene Derivatives: Replacement of naphthyl with thiophene (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) introduces sulfur, altering electronic properties and solubility .

- Adamantane Derivatives: Rigid adamantane backbones (e.g., 3-Amino-5,7-dimethyladamantan-1-ol) enhance thermal stability but reduce solubility in polar solvents .

Physicochemical Properties

Table 2: Physical Properties of Selected Amino Alcohols

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/100 mL) |

|---|---|---|---|

| 3-Amino-1-propanol | 75.1 | 187 | 100 (at 25°C) |

| 1-(1-Naphthyl)propan-1-ol | 186.2 | 139–142 (2–25 mmHg) | Low (hydrophobic naphthyl) |

| This compound* | 201.3 | ~200–220 (est.) | Moderate (polar -NH₂/-OH) |

*Estimated based on structural analogs.

Key Differences :

- 3-Amino-1-propanol (C₃H₉NO): A simpler analog with high water solubility (100 g/100 mL at 25°C) due to its small size and lack of aromatic groups. Lower molecular weight (75.1 g/mol) results in a lower boiling point (187°C) .

- This compound: The naphthyl group increases molecular weight (201.3 g/mol) and hydrophobicity, reducing water solubility but enhancing lipophilicity for membrane permeability in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.